5-[(2-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-13-8-10-25(11-9-13)17(14-5-2-3-6-15(14)22)18-20(27)26-21(29-18)23-19(24-26)16-7-4-12-28-16/h2-7,12-13,17,27H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIGPGHQWCNRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolothiazole Core: The synthesis begins with the formation of the triazolothiazole core through a cyclization reaction involving a thioamide and a hydrazine derivative under acidic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the triazolothiazole intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and a Lewis acid catalyst.
Incorporation of the Methylpiperidinyl Group: Finally, the methylpiperidinyl group is introduced through a reductive amination reaction, where a piperidine derivative reacts with the intermediate in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the piperidinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazolothiazole core, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
5-[(2-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects, or modulate neurotransmitter receptors, resulting in neurological effects.
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning : The 2-chlorophenyl group in the target compound (vs. 3-chlorophenyl in ) may alter steric and electronic interactions with hydrophobic binding pockets .
- Piperidine vs.
Pharmacological Implications
While direct data are lacking, inferences can be drawn from analogs:
- Antifungal Activity : highlights triazolothiadiazoles targeting 14-α-demethylase, a fungal enzyme. The target’s chlorophenyl group may similarly disrupt ergosterol synthesis .
- Antitumor Potential: Pyrazoline derivatives () show activity via planar aromatic systems; the target’s furan could mimic this behavior .
Structural Conformations
Crystallographic studies () reveal that substituent orientation impacts bioactivity. For instance:
- Non-planar fluorophenyl groups () reduce stacking interactions, whereas the target’s furan may adopt a planar conformation, enhancing target binding .
Biological Activity
The compound 5-[(2-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound belongs to a class of triazole-thiazole derivatives characterized by a complex structure that includes a furan ring and a piperidine moiety. Its molecular formula is .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has demonstrated significant inhibitory effects on various enzymes linked to disease processes, including acetylcholinesterase (AChE) and urease.
- Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties against both gram-positive and gram-negative bacteria.
- Antitumor Effects : Initial studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Activity
The compound has shown promising results in inhibiting bacterial growth. In vitro studies reported IC50 values ranging from 1.13 µM to 6.28 µM against various bacterial strains, indicating potent antibacterial activity compared to standard drugs like thiourea (IC50 = 21.25 µM) .
Antitumor Activity
Research indicates that the compound can inhibit the proliferation of cancer cells. For instance, it was tested against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI), showing significant cytotoxicity and pro-apoptotic activity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as an alternative antimicrobial agent.
| Bacterial Strain | IC50 (µM) |
|---|---|
| Staphylococcus aureus | 2.14 |
| Escherichia coli | 1.21 |
| Pseudomonas aeruginosa | 2.39 |
Case Study 2: Antitumor Activity
In a separate study focusing on its antitumor properties, the compound was administered to various cancer cell lines. The results showed that it could significantly reduce cell viability in a dose-dependent manner.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.63 |
| HeLa (Cervical Cancer) | 0.97 |
| A549 (Lung Cancer) | 1.13 |
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, including cyclization of thiazole and triazole precursors, followed by functionalization of the 2-chlorophenyl and 4-methylpiperidinyl moieties. Key steps include:
- Cyclization : Use α-haloketones or thiourea derivatives for thiazole ring formation under reflux in solvents like ethanol or DMF .
- Mannich-type reactions : For introducing the 4-methylpiperidinyl group, employ formaldehyde and secondary amines under basic conditions (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, chloroform/methanol) or recrystallization (ethanol/water) improves purity (>95%) . Critical factors : Temperature (60–80°C for cyclization), solvent polarity (DMF enhances nucleophilic substitution), and catalyst choice (e.g., TEA for acid scavenging) .
Q. How is structural confirmation achieved, and what spectral data are definitive?
- NMR : Key signals include:
Q. What in vitro assays are recommended for initial biological screening?
Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based kinase or protease assays (e.g., EGFR tyrosine kinase) . Note : Include cytotoxicity controls (e.g., HEK293 cells) to assess selectivity .
Advanced Research Questions
Q. How can computational modeling guide target identification and mechanistic studies?
- Molecular docking : Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or GPCRs, leveraging the triazole-thiazole core’s π-π stacking and H-bonding potential .
- MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) to identify key residues for mutagenesis validation .
- SAR analysis : Compare analogs with varying substituents (e.g., 4-methylpiperidinyl vs. piperazinyl) to map pharmacophore requirements .
Q. How should contradictory bioactivity data between assays be resolved?
Conflicting results (e.g., high MIC but low cytotoxicity) may arise from:
- Assay conditions : Adjust pH (7.4 vs. 5.5 for lysosomal targeting) or serum content .
- Membrane permeability : Measure logP (e.g., HPLC-derived) to evaluate passive diffusion; use Caco-2 monolayers for active transport studies .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Prodrug design : Introduce phosphate esters at the hydroxyl group for pH-sensitive release .
- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) to enhance aqueous dispersion and tumor targeting .
- Co-crystallization : Screen with succinic acid or nicotinamide to improve dissolution rate .
Methodological Guidelines
Q. How to address low yields in the final cyclization step?
- Optimize stoichiometry : Use 1.2 eq of α-haloketone to drive cyclization .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 6 hrs) and increase yield by 15–20% .
- Catalyst screening : Test Pd(OAc)₂ or CuI for transition-metal-mediated cyclization .
Q. What analytical techniques validate purity for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
